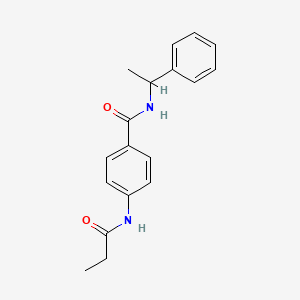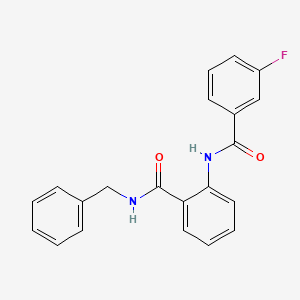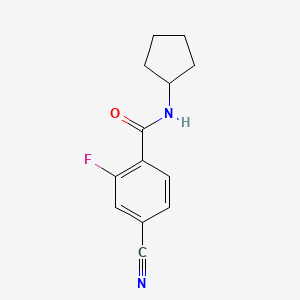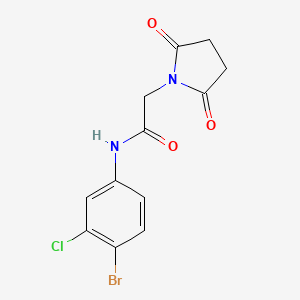![molecular formula C15H15ClN2O3S B4245492 5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B4245492.png)
5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide
描述
5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a sulfonyl group and a chloro-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide typically involves multiple steps. One common method starts with the nitration of 2-methylbenzoic acid to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then reacted with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide. Finally, the sulfonamide is coupled with 2-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro-methylphenyl group may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 5-{[(3-chloro-2-methylphenyl)amino]sulfonyl}-2-methylbenzoic acid
- 5-{[(3-chloro-2-methylphenyl)amino]sulfonyl}-2-methylbenzyl alcohol
Uniqueness
Compared to similar compounds, 5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide has unique structural features that enhance its stability and reactivity. The presence of both the sulfonyl and benzamide groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
属性
IUPAC Name |
5-[(3-chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-6-7-11(8-12(9)15(17)19)22(20,21)18-14-5-3-4-13(16)10(14)2/h3-8,18H,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWQYMOHMZKQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4245410.png)

![1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID](/img/structure/B4245418.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4245441.png)

![N-(3,5-difluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4245462.png)


![N-butyl-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4245469.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide](/img/structure/B4245470.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B4245476.png)
![N,N-diethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4245477.png)


